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Compound of Interest

Compound Name: 4-Butoxybenzaldehyde

Cat. No.: B1265825 Get Quote

In the synthesis of flavor and fragrance compounds, as well as in the development of

pharmaceutical intermediates, the purity and identity of chemical compounds are of paramount

importance. Spectroscopic analysis is an indispensable tool for chemists to confirm the

successful synthesis of a target molecule and to ensure its purity. This guide provides a

detailed spectroscopic comparison of 4-Butoxybenzaldehyde, a common fragrance

ingredient, and its precursors, 4-hydroxybenzaldehyde and 1-bromobutane, which are typically

used in a Williamson ether synthesis.

Synthetic Pathway
The synthesis of 4-Butoxybenzaldehyde from 4-hydroxybenzaldehyde and 1-bromobutane is

a classic example of a Williamson ether synthesis. In this reaction, the phenolic proton of 4-

hydroxybenzaldehyde is deprotonated by a base, typically a carbonate or hydroxide, to form a

phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 1-

bromobutane in an SN2 reaction, displacing the bromide ion and forming the ether linkage.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1265825?utm_src=pdf-interest
https://www.benchchem.com/product/b1265825?utm_src=pdf-body
https://www.benchchem.com/product/b1265825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursors

Product

4-hydroxybenzaldehyde

Williamson Ether
Synthesis

+ Base

1-bromobutane 4-Butoxybenzaldehyde

Click to download full resolution via product page

Caption: Synthetic route to 4-Butoxybenzaldehyde.

Spectroscopic Data Comparison
The transformation of the precursors to the final product can be effectively monitored and

confirmed by comparing their respective spectroscopic data. The key changes to look for are

the disappearance of the phenolic hydroxyl group from 4-hydroxybenzaldehyde and the

appearance of the butyl ether group in the product.

¹H NMR Spectroscopy Data
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Compound
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

4-

Butoxybenzaldeh

yde

9.89 s 1H Aldehyde (-CHO)

7.84 d 2H
Aromatic (ortho

to -CHO)

7.00 d 2H
Aromatic (ortho

to -O-Bu)

4.06 t 2H -OCH₂-

1.85 - 1.79 m 2H -OCH₂CH₂-

1.57 - 1.49 m 2H -CH₂CH₃

1.01 t 3H -CH₃

4-

hydroxybenzalde

hyde

9.80 s 1H Aldehyde (-CHO)

7.80 d 2H
Aromatic (ortho

to -CHO)

6.95 d 2H
Aromatic (ortho

to -OH)

~5-10 br s 1H Phenolic (-OH)

1-

bromobutane[1]

[2]

3.45 t 2H -CH₂Br

1.85 m 2H -CH₂CH₂Br

1.45 m 2H -CH₂CH₃

0.95 t 3H -CH₃
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¹³C NMR Spectroscopy Data
Compound Chemical Shift (δ, ppm) Assignment

4-Butoxybenzaldehyde[3] 190.7 C=O (Aldehyde)

164.2 Aromatic C-O

131.9 Aromatic CH (ortho to -CHO)

129.8 Aromatic C-CHO

114.7 Aromatic CH (ortho to -O-Bu)

68.1 -OCH₂-

31.0 -OCH₂CH₂-

19.1 -CH₂CH₃

13.7 -CH₃

4-hydroxybenzaldehyde 191.2 C=O (Aldehyde)

161.7 Aromatic C-OH

132.5 Aromatic CH (ortho to -CHO)

130.3 Aromatic C-CHO

116.2 Aromatic CH (ortho to -OH)

1-bromobutane[4][5] 34.9 -CH₂Br

33.1 -CH₂CH₂Br

21.2 -CH₂CH₃

13.4 -CH₃

Infrared (IR) Spectroscopy Data
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Compound Wavenumber (cm⁻¹) Assignment

4-Butoxybenzaldehyde ~2960-2870 C-H stretch (alkyl)

~2820, 2720 C-H stretch (aldehyde)

~1700 C=O stretch (aldehyde)

~1600, 1580 C=C stretch (aromatic)

~1250 C-O stretch (ether)

4-hydroxybenzaldehyde[6][7]

[8]
~3400-3100 (broad) O-H stretch (phenol)

~2830, 2730 C-H stretch (aldehyde)

~1685 C=O stretch (aldehyde)

~1600, 1585 C=C stretch (aromatic)

~1280 C-O stretch (phenol)

1-bromobutane[9][10][11][12]

[13]
~2960-2870 C-H stretch (alkyl)

~650-550 C-Br stretch

Mass Spectrometry (MS) Data
Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

4-Butoxybenzaldehyde[14][15] 178 121, 93, 65, 57

4-hydroxybenzaldehyde[16]

[17][18]
122 121, 93, 65

1-bromobutane[19][20][21][22]
136/138 (due to ⁷⁹Br/⁸¹Br

isotopes)
57 (loss of Br)

Experimental Protocols
Synthesis of 4-Butoxybenzaldehyde
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Materials:

4-hydroxybenzaldehyde

1-bromobutane

Potassium carbonate (K₂CO₃)

Acetone (or other suitable polar aprotic solvent)

Ethyl acetate

Saturated sodium chloride solution (brine)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-

hydroxybenzaldehyde, potassium carbonate (1.5 equivalents), and acetone.

Stir the mixture at room temperature for 15 minutes.

Add 1-bromobutane (1.1 equivalents) to the mixture.

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction

progress by thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture to room temperature and filter to remove the

potassium carbonate.

Evaporate the acetone under reduced pressure.

Dissolve the residue in ethyl acetate and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure to obtain the crude 4-Butoxybenzaldehyde.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b1265825?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1265825?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the crude product by column chromatography on silica gel or by distillation under

reduced pressure.

Spectroscopic Analysis Workflow
The following flowchart outlines the general procedure for the spectroscopic characterization of

the synthesized compound and its precursors.

Sample Preparation

Spectroscopic Analysis

Data Processing and Interpretation

Dissolve sample in
deuterated solvent

(e.g., CDCl₃)

Acquire ¹H and ¹³C NMR spectra
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neat liquid (for liquids)

or KBr pellet (for solids)
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volatile solvent
(e.g., Methanol)

Acquire Mass Spectrum

Process and analyze
NMR data (chemical shifts,
integrations, multiplicities)

Analyze IR data
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Analyze MS data
(molecular ion, fragmentation)

Structure Confirmation
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Caption: General workflow for spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, a sufficient

number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger

number of scans is typically required.

Infrared (IR) Spectroscopy:

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation: For liquid samples, a thin film is prepared between two salt plates (e.g.,

NaCl or KBr). For solid samples, a KBr pellet is prepared by grinding a small amount of the

sample with dry KBr powder and pressing it into a transparent disk.

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS):

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and analysis.

Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent (e.g.,

methanol or dichloromethane).

Acquisition: The sample is introduced into the ion source (e.g., electron ionization - EI). The

mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector

records their abundance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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